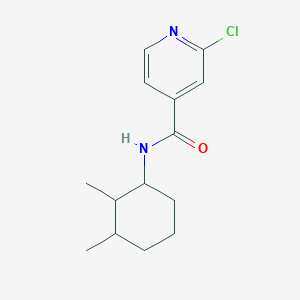
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The exact mechanism of action of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide is not fully understood, but it is believed to act through the stimulation of the immune system. 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. These cytokines, in turn, stimulate the production of nitric oxide and other reactive oxygen species, which can induce tumor necrosis and inhibit angiogenesis.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the immune system, it has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other foreign substances in the body. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of diseases.
実験室実験の利点と制限
One of the advantages of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide for lab experiments is its relatively low cost and ease of synthesis. It has also been shown to be effective against a wide range of tumor types, which makes it a promising candidate for further study. However, one limitation of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide is its relatively short half-life in the body, which may limit its effectiveness in some applications.
将来の方向性
There are a number of potential future directions for research on 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide. Finally, there is ongoing research into the potential use of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.
合成法
The synthesis of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide involves the reaction of 2,3-dimethylcyclohexanone with pyridine-4-carboxylic acid, followed by chlorination of the resulting product. The final compound is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes in the growth and spread of cancer cells. In preclinical studies, 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has demonstrated efficacy against a wide range of tumor types, including lung, breast, and colon cancers.
特性
IUPAC Name |
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-9-4-3-5-12(10(9)2)17-14(18)11-6-7-16-13(15)8-11/h6-10,12H,3-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLPZPFYINXOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2853125.png)
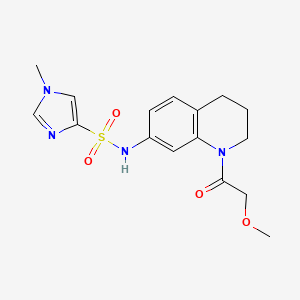



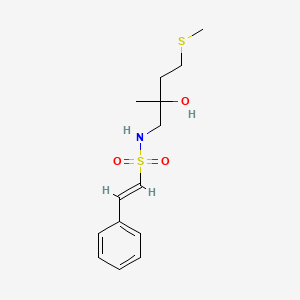
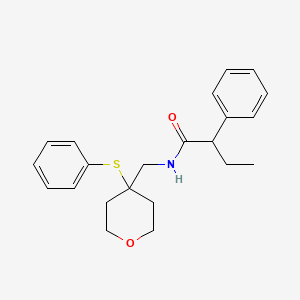
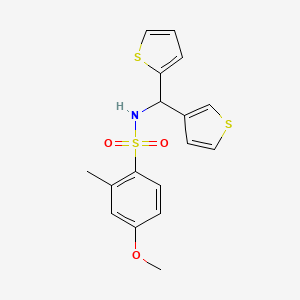
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2853136.png)
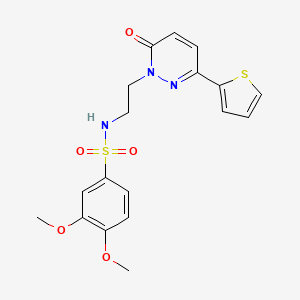
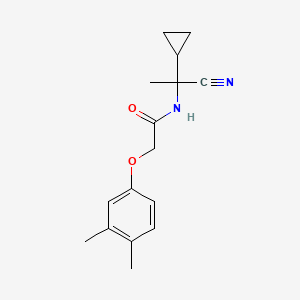
![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2853142.png)
![2-chloro-N-{1-[(phenylcarbamoyl)methyl]piperidin-4-yl}quinoline-4-carboxamide](/img/structure/B2853143.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2853144.png)